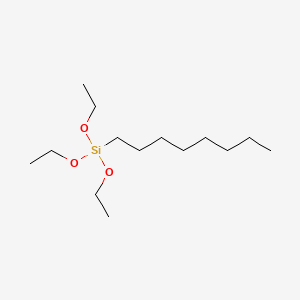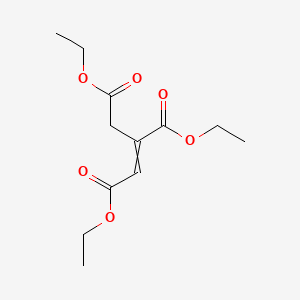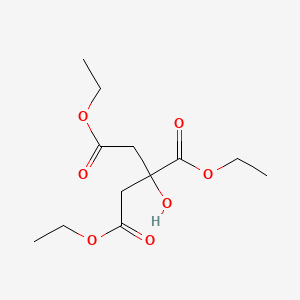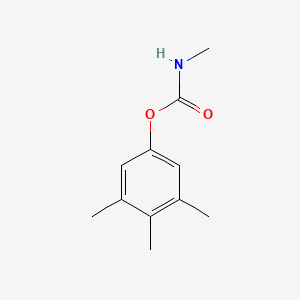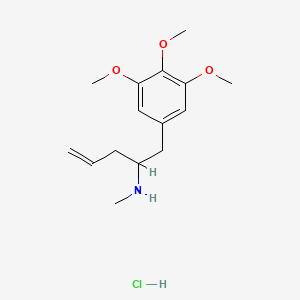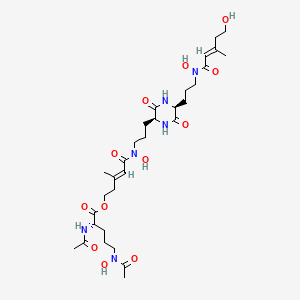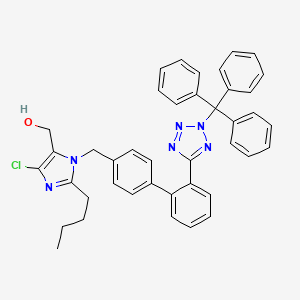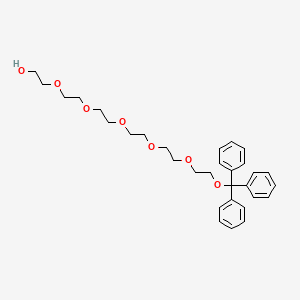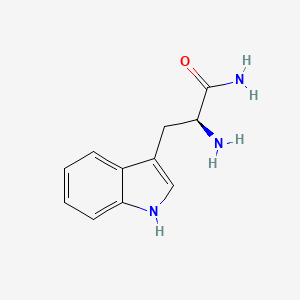![molecular formula C22H24N4O4 B1682621 N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1072959-67-1](/img/structure/B1682621.png)
N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Übersicht
Beschreibung
SR 3677 is a potent, ATP-competitive inhibitor of Rho-associated kinases (ROCKs) that shows greater potency against ROCK2 than ROCK1 in enzyme and cell-based assays (IC50 values are 3 and 56 nM, respectively). At 3 µM, SR 3677 inhibits only 5 (Akt3, Clk1, Clk2, Clk4, Lats2) out of 353 kinases with greater than 50% inhibition. SR 3677 is efficacious at inhibiting myosin light chain phosphorylation and increasing aqueous humor outflow in porcine eyes in an ex vivo model of glaucoma treatment.
SR3677 is an isoform-selective inhibitor of ROCK2 kinase activity.
Wissenschaftliche Forschungsanwendungen
Anticancer and Cytotoxic Activities
Synthesis and Antitumor Activity : Compounds related to N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been synthesized and evaluated for their antitumor activity. Several studies have reported potent cytotoxicity against various cancer cell lines, demonstrating their potential as anticancer agents. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, exhibited significant cytotoxic activity against murine leukemia, Lewis lung carcinoma, and human leukemia cell lines (Deady et al., 2003).
Cytotoxic Derivatives : Derivatives of this compound class, like the N-(2-(dimethylamino)ethyl)-1-(2-(dimethylamino)ethyl)-1,2-dihydropyrazolo[3,4,5-kl]acridine-5-carboxamide, showed appreciable cytotoxicity in various cell lines, suggesting their usefulness in cancer research and therapy (Bu et al., 2002).
Heterocyclic Chemistry Applications
- Synthesis of Heterocyclic Compounds : This chemical framework is utilized in the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry. The compound's versatility allows for the creation of diverse structures with potential biological activities, such as antitumor and antioxidant properties (Bialy & Gouda, 2011).
Pharmaceutical Research
- Drug Development and Synthesis : The structural features of such compounds are essential in the development and synthesis of pharmaceutical agents. For instance, they have been used in the practical synthesis of CCR5 antagonists, which are relevant in treating diseases like HIV (Ikemoto et al., 2005).
Wirkmechanismus
Target of Action
SR-3677, also known as N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, is a potent and highly selective inhibitor of Rho-associated kinases (ROCKs). It shows greater potency against ROCK-II than ROCK-I in enzyme and cell-based assays .
Mode of Action
SR-3677 interacts with its targets, the Rho-associated kinases, by competitively inhibiting ATP. The compound has an IC50 value of 3 nM for ROCK-II and 56 nM for ROCK-I . The hydrophobic interaction of the benzodioxane phenyl ring with the hydrophobic surface of the pocket is the dominating factor that contributes to the high potency of SR-3677 .
Biochemical Pathways
SR-3677 affects the Rho-associated kinase pathway, which plays a crucial role in various cellular functions such as cell shape, migration, and cell cycle progression. By inhibiting ROCK-II, SR-3677 can modulate these processes .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
Inhibition of ROCK-II by SR-3677 leads to various cellular effects. For instance, it has been shown to increase ex vivo aqueous humor outflow in porcine eyes and inhibit myosin light chain phosphorylation . These effects suggest that SR-3677 could have potential therapeutic applications.
Action Environment
It is known that the compound is stable at -20°c , suggesting that it may require specific storage conditions for optimal stability and efficacy.
Eigenschaften
IUPAC Name |
N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-26(2)9-10-28-20-11-15(16-12-23-24-13-16)7-8-17(20)25-22(27)21-14-29-18-5-3-4-6-19(18)30-21/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,23,24)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWZIAVXCYIZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648693 | |
| Record name | N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
CAS RN |
1072959-67-1 | |
| Record name | N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SR3677 interact with ROCK2 and what are the downstream effects of this interaction?
A1: SR3677 directly inhibits ROCK2 kinase activity, effectively blocking its downstream signaling. [1, 2, 4] This inhibition leads to a decrease in the phosphorylation of key substrates involved in various cellular processes. For example, SR3677 reduces the phosphorylation of:
Q2: What is the significance of SR3677's selectivity for ROCK2 over ROCK1?
A2: Research suggests that ROCK1 and ROCK2 might play distinct roles in certain pathological conditions. [2, 4] While both isoforms are involved in actin cytoskeleton regulation, their specific functions and downstream targets can differ. SR3677's selectivity for ROCK2 allows researchers to dissect the specific contributions of this isoform in various disease models. For instance, studies using SR3677 have shown that:
Q3: What are the potential therapeutic applications of SR3677 based on current research?
A3: Preclinical studies using SR3677 have shown promising results in various disease models, suggesting its potential therapeutic applications in:
Q4: What are the limitations of the current research on SR3677?
A4: While promising, the current research on SR3677 has some limitations:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



